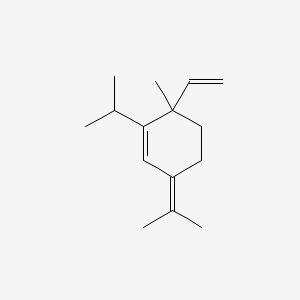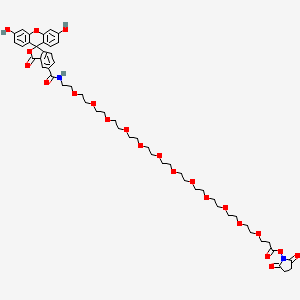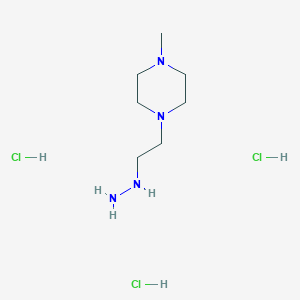
1-(2-Hydrazineylethyl)-4-methylpiperazine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Trihidrocloruro de 1-(2-hidraziniletil)-4-metilpiperazina es un compuesto químico que ha atraído la atención en diversos campos de investigación debido a sus posibles aplicaciones en química, biología, medicina e industria. Este compuesto se caracteriza por la presencia de un grupo hidracina unido a una cadena etil, que está conectada a un anillo de piperazina sustituido con un grupo metil. La forma trihidrocloruro indica que el compuesto está estabilizado con tres moléculas de cloruro de hidrógeno.
Métodos De Preparación
La síntesis del Trihidrocloruro de 1-(2-hidraziniletil)-4-metilpiperazina generalmente involucra la reacción de 4-metilpiperazina con óxido de etileno para formar 1-(2-hidroxietil)-4-metilpiperazina. Este intermedio luego se hace reaccionar con hidrato de hidracina para producir 1-(2-hidraziniletil)-4-metilpiperazina. El paso final implica la adición de ácido clorhídrico para formar la sal trihidrocloruro. Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
El Trihidrocloruro de 1-(2-hidraziniletil)-4-metilpiperazina experimenta varias reacciones químicas, que incluyen:
Oxidación: El grupo hidracina puede oxidarse para formar azidas u otros compuestos que contienen nitrógeno.
Reducción: El compuesto puede reducirse para formar aminas u otros derivados reducidos.
Sustitución: El grupo hidracina puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los haluros de alquilo. Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
El Trihidrocloruro de 1-(2-hidraziniletil)-4-metilpiperazina tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluidos los trastornos neurodegenerativos y el cáncer.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del Trihidrocloruro de 1-(2-hidraziniletil)-4-metilpiperazina implica su interacción con objetivos y vías moleculares específicas. El grupo hidracina puede formar enlaces covalentes con sitios nucleofílicos en proteínas y otras biomoléculas, lo que lleva a la inhibición de su función. Esto puede resultar en la interrupción de los procesos celulares y la inducción de la muerte celular en las células cancerosas. El compuesto también puede interactuar con enzimas y receptores involucrados en diversas vías biológicas, modulando su actividad y provocando efectos terapéuticos.
Comparación Con Compuestos Similares
El Trihidrocloruro de 1-(2-hidraziniletil)-4-metilpiperazina se puede comparar con otros compuestos similares, como:
Trihidrocloruro de 1-(2-hidraziniletil)piperidina: Estructura similar pero con un anillo de piperidina en lugar de un anillo de piperazina.
4-(2-Hidraziniletil)piridina: Contiene un anillo de piridina en lugar de un anillo de piperazina.
Derivados de 2-(2-hidraziniletil)tiazol: Contiene un anillo de tiazol y exhibe diferentes actividades biológicas. La singularidad del Trihidrocloruro de 1-(2-hidraziniletil)-4-metilpiperazina radica en su estructura específica, que confiere propiedades químicas y biológicas distintas en comparación con estos compuestos similares.
Este artículo detallado proporciona una descripción general completa del Trihidrocloruro de 1-(2-hidraziniletil)-4-metilpiperazina, que abarca su introducción, métodos de preparación, reacciones químicas, aplicaciones de investigación científica, mecanismo de acción y comparación con compuestos similares.
Propiedades
Fórmula molecular |
C7H21Cl3N4 |
|---|---|
Peso molecular |
267.6 g/mol |
Nombre IUPAC |
2-(4-methylpiperazin-1-yl)ethylhydrazine;trihydrochloride |
InChI |
InChI=1S/C7H18N4.3ClH/c1-10-4-6-11(7-5-10)3-2-9-8;;;/h9H,2-8H2,1H3;3*1H |
Clave InChI |
BIANCVGQEXBSPN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CCNN.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-[5-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-9,9-dimethylxanthen-4-yl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosane](/img/structure/B12292784.png)
![1-(3-hydroxyprop-1-en-2-yl)-3a,5a,5b,8,8,11a-hexamethyl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B12292789.png)
![3-[(Acetyloxy)methyl]-7-{[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12292791.png)
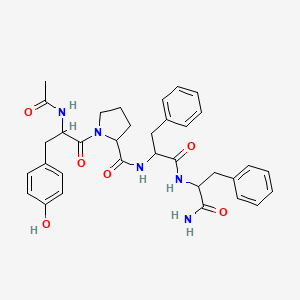
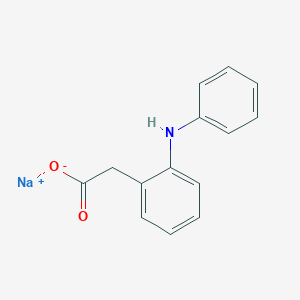
![beta-D-Glucopyranoside, 2-[(4-Methoxyphenyl)Methyl]-3-thienyl (9CI)](/img/structure/B12292803.png)
![[6-(2-Thiophen-2-ylethylamino)-5,6,7,8-tetrahydronaphthalen-1-yl] hydrogen sulfate](/img/structure/B12292806.png)
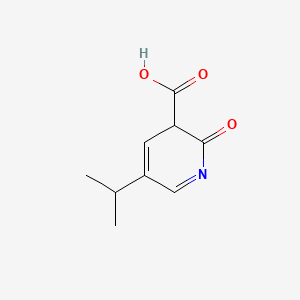
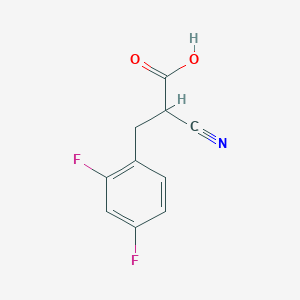
![N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide](/img/structure/B12292851.png)
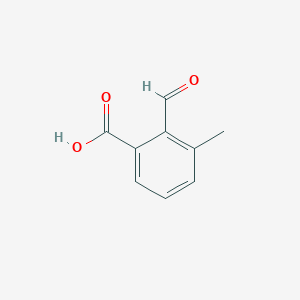
![2-amino-3-[(2-methylpropan-2-yl)oxy]butanamide;hydrochloride](/img/structure/B12292861.png)
